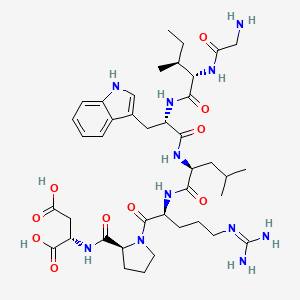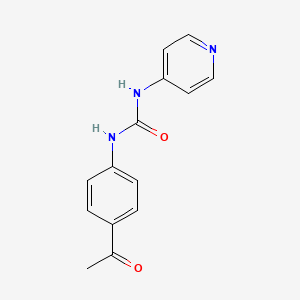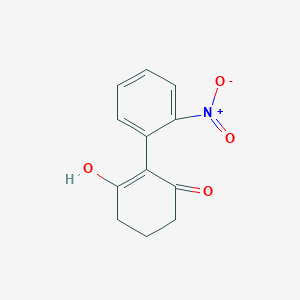![molecular formula C10H9N3O2 B14279435 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine CAS No. 120879-03-0](/img/structure/B14279435.png)
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is a heterocyclic compound that features a quinoxaline core fused with a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxyquinoxaline with an amine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dioxin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and dioxin ring provide a versatile platform for the development of novel compounds with diverse applications.
Properties
CAS No. |
120879-03-0 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]quinoxalin-7-amine |
InChI |
InChI=1S/C10H9N3O2/c11-6-1-2-7-8(5-6)13-10-9(12-7)14-3-4-15-10/h1-2,5H,3-4,11H2 |
InChI Key |
WNUUTSDKDBWUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC3=C(C=CC(=C3)N)N=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)


![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)


![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
